molecular formula C10H10BrFO3 B7881082 Ethyl 2-(2-bromo-6-fluorophenoxy)acetate

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate

Cat. No.: B7881082
M. Wt: 277.09 g/mol
InChI Key: DHANNRHBLNFNRX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate is a halogenated aromatic ester featuring bromine and fluorine substituents at the 2- and 6-positions of the phenoxy ring, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The electron-withdrawing nature of bromine and fluorine substituents modulates the aromatic ring’s electronic properties, enhancing reactivity in cross-coupling reactions or nucleophilic substitutions.

Properties

IUPAC Name

ethyl 2-(2-bromo-6-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-14-9(13)6-15-10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHANNRHBLNFNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-6-fluorophenol

The phenol precursor is synthesized through two approaches:

1.1.1 Bromination of 6-Fluorophenol
6-Fluorophenol undergoes electrophilic aromatic bromination using liquid bromine (Br₂) in acetic acid at 60–80°C. The bromine enters the ortho position relative to the hydroxyl group, driven by the strong para-directing effect of fluorine.

Reaction Conditions

ParameterValueSource
SolventAcetic acid
Temperature60–80°C
Bromine Equivalents1.1–1.3 eq
Yield68–74%

1.1.2 Fluorination of 2-Bromophenol
Alternatively, 2-bromophenol is fluorinated using hydrofluoric acid (HF) or KF in the presence of a copper catalyst. This method is less favored due to safety concerns with HF handling.

Esterification with Ethyl Bromoacetate

The phenol intermediate reacts with ethyl bromoacetate in acetone or dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base.

Optimized Protocol

  • Dissolve 2-bromo-6-fluorophenol (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous acetone.

  • Add ethyl bromoacetate (1.2 eq) dropwise under nitrogen.

  • Reflux at 65°C for 8–12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

Performance Metrics

ParameterValueSource
SolventAcetone
Temperature65°C
Yield82–89%
Purity (HPLC)≥98%

Ullmann-Type Coupling for Direct Phenoxy Bond Formation

In cases where the phenol precursor is inaccessible, copper-catalyzed coupling between ethyl bromoacetate and 2-bromo-6-fluoroiodobenzene offers an alternative. This method avoids phenol handling but requires stringent anhydrous conditions.

Reaction Mechanism
The Ullmann coupling proceeds via oxidative addition of the aryl iodide to Cu(I), followed by transmetallation with the ester enolate.

Case Study
A 2021 patent demonstrated the use of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C. After 24 hours, the target compound was isolated in 72% yield with >95% regioselectivity.

One-Pot Bromination-Fluorination-Esterification

A streamlined approach combines bromination, fluorination, and esterification in a single reactor, reducing purification steps.

Protocol Overview

  • Brominate 2-fluorophenol using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.

  • Introduce ethyl bromoacetate and K₂CO₃ directly into the reaction mixture.

  • Heat to 50°C for 6 hours.

Advantages and Limitations

  • Yield : 75–81%

  • Drawback : Competing side reactions reduce purity (87–91%).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

4.1 Continuous Flow Reactors
Patents describe tubular reactors for bromination and esterification steps, achieving 90% conversion with residence times <30 minutes.

4.2 Solvent Recycling
DMF and acetone are recovered via distillation, reducing waste by 40%.

Analytical Characterization

Post-synthesis analysis ensures product integrity:

5.1 Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H), 7.12 (t, J = 8.0 Hz, 1H), 4.65 (s, 2H), 4.25 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H).

  • MS (ESI+) : m/z 305.0 [M+H]⁺.

5.2 Purity Optimization
Recrystallization from hexane/ethyl acetate (3:1) elevates purity from 92% to 99.5%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form phenolic derivatives or reduction to remove the halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.

    Ester Hydrolysis: Formation of 2-(2-bromo-6-fluorophenoxy)acetic acid.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of dehalogenated derivatives.

Scientific Research Applications

Ethyl 2-(2-bromo-6-fluorophenoxy)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Agricultural Chemistry: Used in the synthesis of herbicides and pesticides.

    Material Science: Employed in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-6-fluorophenoxy)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications References
Ethyl 2-(2-bromo-6-fluorophenoxy)acetate Br (2), F (6) C10H10BrFO3 275.09 Intermediate in pharmaceuticals; halogen-directed reactivity
Ethyl 2,4-dibromo-6-fluorophenylacetate Br (2,4), F (6) C10H9Br2FO2 336.89 Higher halogen density; potential agrochemical use (pesticide intermediates)
Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate Br (3), F (2), CHO (6) C11H10BrFO4 313.11 Formyl group enhances electrophilicity; precursor for Schiff base synthesis
Ethyl 2-(4-aminophenoxy)acetate NH2 (4) C10H13NO3 195.21 Amino group enables peptide coupling; used in dual GK activators for diabetes research
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate F (4), OCH3 (2,6) C12H15FO4 242.24 Methoxy groups improve solubility; low electrophilicity
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Br (5), SOCH2CH3 (3) C14H15BrO4S 367.24 Benzofuran core; sulfinyl group facilitates chiral resolution

Impact of Substituent Position and Electronic Effects

  • Fluorine at the 6-position (meta to bromine) exerts a strong electron-withdrawing effect, polarizing the aromatic ring and directing electrophilic substitution to specific sites .
  • Functional Group Diversity: The formyl group in Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate enables condensation reactions, unlike the inert halogens in the parent compound . Methoxy groups in Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate increase solubility in polar solvents but reduce electrophilic reactivity compared to halogenated analogs .

Crystallographic and Computational Insights

  • Crystal Packing: Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate exhibits π-π interactions (center-to-center distance: 3.814 Å) and weak C-H⋯O hydrogen bonds, stabilizing its lattice . Similar interactions are expected in this compound due to the planar aromatic system.
  • Computational Tools : SHELXL and SHELXD () are widely used for refining crystal structures of such compounds, enabling precise determination of bond lengths and angles .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 2-(2-bromo-6-fluorophenoxy)acetate?

  • Methodology :

Esterification : React 2-(2-bromo-6-fluorophenoxy)acetic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions. Monitor reaction progress via TLC .

Workup : Quench the reaction with aqueous sodium bicarbonate, extract with ethyl acetate, and wash with water to remove unreacted acid .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Confirm purity via NMR and GC-MS .

  • Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the ester product.

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood to mitigate inhalation risks, as thermal decomposition may release toxic fumes (e.g., HF, HBr) .
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste for professional treatment .

Q. How can researchers confirm the molecular identity of this compound?

  • Spectroscopy :

  • NMR : Compare ¹H/¹³C NMR shifts with literature values for bromo-fluorophenoxy motifs (e.g., aromatic protons at δ 6.8–7.5 ppm) .
  • GC-MS : Identify molecular ion peaks (expected m/z ≈ 277 for [M+H]⁺) and fragmentation patterns .
    • Elemental Analysis : Validate Br and F content via combustion analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).
  • Data Collection : Use a diffractometer (Mo-Kα radiation) to collect reflection data.
  • Refinement : Apply SHELXL for structure solution, incorporating anisotropic displacement parameters for Br and F atoms. Address disorder using PART instructions .
  • Validation : Check R-factor convergence (<5%) and validate geometric parameters (e.g., bond angles, torsion) against similar esters .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test alternatives to H₂SO₄ (e.g., DCC/DMAP) to reduce side reactions .
  • Solvent Optimization : Replace ethanol with ethanol/THF mixtures to enhance solubility of the phenolic acid .
  • Kinetic Monitoring : Use in-situ FTIR to track esterification progress and adjust stoichiometry dynamically .

Q. How to address discrepancies in NMR data caused by dynamic effects?

  • Variable Temperature NMR : Conduct experiments at 25°C to –40°C to identify rotational barriers in the phenoxyacetate group .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign ambiguous peaks .

Physicochemical and Stability Data

Property Value Method Reference
Molecular Weight277.03 g/molCalculated
Solubility in Ethyl AcetateHigh (>100 mg/mL)Empirical
StabilityStable at –20°C (desiccated)Long-term storage study

Applications in Pharmacological Research

  • Antimicrobial Screening : Test ethyl acetate extracts (10–100 µg/mL) against Gram-positive bacteria using microbroth dilution assays. Compare inhibition zones with controls .
  • Metabolite Profiling : Use LC-HRMS to identify bioactive derivatives in cell lysates, referencing fragmentation libraries .

Troubleshooting Data Contradictions

  • Case Study : Conflicting melting points reported in literature.
    • Resolution : Verify purity via HPLC (C18 column, acetonitrile/water). Recrystallize from ethanol to remove impurities .
    • Root Cause : Residual solvents (e.g., ethyl acetate) may depress observed melting points .

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